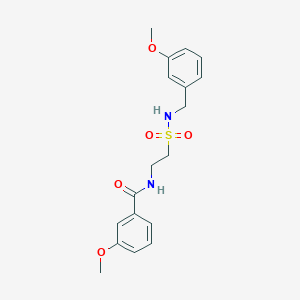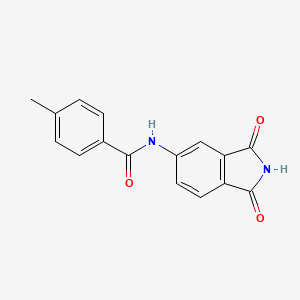![molecular formula C25H25FN2OS B2913204 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone CAS No. 2034311-30-1](/img/structure/B2913204.png)
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone is a complex organic compound with multiple rings and functional groups, making it a fascinating subject for chemical research. It exhibits unique physical and chemical properties due to its intricate molecular structure, which combines elements of both heterocyclic and biphenyl compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions, starting from simpler precursors. One common approach might begin with the construction of the 6,7-dihydrothieno[3,2-c]pyridine ring system, followed by the attachment of the piperidin-1-yl group. The final step would be the introduction of the 4'-fluoro-[1,1'-biphenyl]-4-yl group through a coupling reaction. Reaction conditions typically include the use of catalysts such as palladium or copper complexes and solvents like dimethylformamide (DMF) or toluene, under controlled temperature and pressure.
Industrial Production Methods
Industrial production often relies on streamlined and scalable processes. High-yield synthetic routes are favored, and continuous flow chemistry might be employed to enhance efficiency and safety. Key considerations include the availability of starting materials, cost-effectiveness of the process, and environmental impact.
化学反応の分析
Types of Reactions
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone undergoes various chemical reactions:
Oxidation: : This compound can be oxidized to introduce new functional groups or to modify existing ones, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might involve hydride donors such as sodium borohydride or lithium aluminum hydride to alter specific moieties within the compound.
Substitution: : Halogen atoms or other groups can be substituted using nucleophilic or electrophilic reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
The compound reacts with a range of common organic reagents, often under mild to moderate conditions. Solvents such as dichloromethane, ethanol, or acetonitrile might be used depending on the specific reaction. Temperatures are usually maintained between 0-100°C, and inert atmospheres like nitrogen or argon can be employed to prevent unwanted side reactions.
Major Products Formed
Depending on the reaction, major products can include derivatives with additional functional groups or modified aromatic rings. The nature of these products depends on the specific reaction pathways and conditions applied.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a model for studying complex organic reactions and the behavior of multi-functional molecules. It can be used to investigate reaction mechanisms and the development of new synthetic methodologies.
Biology
Biologically, the compound may interact with various enzymes or receptors, making it a potential candidate for biochemical studies. It could be used in assays to understand enzyme inhibition or activation.
Medicine
Medically, compounds of this type are often explored for their pharmacological properties. They might be investigated for potential therapeutic applications, such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry
In industry, the compound could be utilized in the development of new materials or as intermediates in the synthesis of more complex molecules. Its unique structural properties might lend it to applications in material science or nanotechnology.
作用機序
The mechanism by which this compound exerts its effects typically involves interactions at the molecular level:
Molecular Targets: : It may target specific proteins, enzymes, or receptors within biological systems.
Pathways Involved: : The pathways could include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate these mechanisms fully.
類似化合物との比較
Uniqueness
Compared to similar compounds, (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone stands out due to its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.
Similar Compounds
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-methoxy-[1,1'-biphenyl]-4-yl)methanone
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-chloro-[1,1'-biphenyl]-4-yl)methanone
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-bromo-[1,1'-biphenyl]-4-yl)methanone
These similar compounds can provide a basis for comparative studies, potentially revealing insights into structure-activity relationships and guiding the design of new molecules with desired properties.
特性
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[4-(4-fluorophenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2OS/c26-22-7-5-19(6-8-22)18-1-3-20(4-2-18)25(29)27-13-9-23(10-14-27)28-15-11-24-21(17-28)12-16-30-24/h1-8,12,16,23H,9-11,13-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLGJQUJVYEJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6'-amino-1,3'-dimethyl-1'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2913123.png)
![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B2913126.png)


![1-(2-chlorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2913131.png)
![ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2913133.png)




![2-{[(3-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride](/img/structure/B2913140.png)

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2913142.png)

